Phosphine, (4-chlorophenyl)diphenyl-

Vue d'ensemble

Description

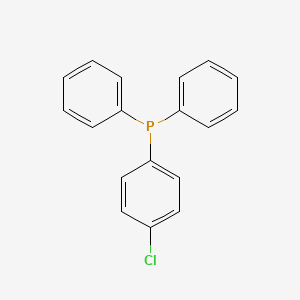

Phosphine, (4-chlorophenyl)diphenyl-, is an organophosphorus compound with the chemical formula C₁₈H₁₄ClP. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as a reagent in organic synthesis, particularly in the preparation of various phosphine ligands and other organophosphorus compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phosphine, (4-chlorophenyl)diphenyl-, can be synthesized through the reaction of phosphorus trichloride with benzene in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds via a Friedel-Crafts alkylation mechanism .

Industrial Production Methods: On an industrial scale, the compound is produced by reacting phosphorus trichloride with benzene at high temperatures (around 600°C). The resulting dichlorophenylphosphine undergoes redistribution in the gas phase to yield phosphine, (4-chlorophenyl)diphenyl- .

Types of Reactions:

Oxidation: Phosphine, (4-chlorophenyl)diphenyl-, can be oxidized to form diphenylphosphine oxide.

Reduction: Reduction with sodium can produce tetraphenyldiphosphine.

Substitution: The compound reacts with nucleophiles such as water, ammonia, and Grignard reagents.

Common Reagents and Conditions:

Oxidation: Air or oxygen.

Reduction: Sodium or lithium aluminum hydride.

Substitution: Grignard reagents (e.g., phenylmagnesium bromide), ammonia, and elemental sulfur.

Major Products Formed:

Oxidation: Diphenylphosphine oxide.

Reduction: Tetraphenyldiphosphine.

Substitution: Various phosphine derivatives, such as phosphine oxides and thiophosphorylamides.

Applications De Recherche Scientifique

Coordination Chemistry

Phosphine, (4-chlorophenyl)diphenyl- serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions is crucial for various catalytic processes. These complexes can enhance reaction rates and selectivity in organic synthesis.

Organic Synthesis

The compound is utilized as a reagent in numerous organic reactions, including:

- Substitution Reactions: The chlorine atom can be replaced by various nucleophiles to create diverse derivatives.

- Reduction Reactions: It can be reduced back to its phosphine form using reducing agents like sodium borohydride.

Biological Studies

Research has indicated potential biological activities of phosphine derivatives, including:

- Antimicrobial Activity: Some studies suggest that phosphine compounds exhibit antimicrobial properties, making them candidates for pharmaceutical applications.

- Interaction with Biomolecules: Investigations into how these compounds interact with proteins and nucleic acids are ongoing.

Industrial Applications

Phosphine, (4-chlorophenyl)diphenyl- is employed in various industrial processes:

- Flame Retardants: Its properties make it suitable for use in flame-retardant materials.

- Stabilizers for Plastics: It acts as a stabilizer in the production of plastics, enhancing their durability and resistance to degradation.

Case Study 1: Application in Catalysis

In a study examining the catalytic activity of phosphine ligands in palladium-catalyzed reactions, phosphine, (4-chlorophenyl)diphenyl- was found to significantly enhance the yield of desired products compared to other ligands. This demonstrates its effectiveness as a ligand in facilitating complex organic transformations.

Research investigating the antimicrobial properties of phosphine derivatives highlighted that phosphine, (4-chlorophenyl)diphenyl- exhibited notable activity against several bacterial strains. This suggests potential therapeutic applications and warrants further exploration into its mechanism of action.

Mécanisme D'action

The mechanism of action of phosphine, (4-chlorophenyl)diphenyl-, involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes facilitate various catalytic processes, such as hydrogenation and cross-coupling reactions. The compound’s molecular targets include transition metal centers, where it forms stable bonds through its phosphorus atom .

Comparaison Avec Des Composés Similaires

Chlorodiphenylphosphine: Similar in structure but lacks the 4-chlorophenyl group.

Diphenylphosphine: Contains two phenyl groups but no chlorine atom.

Triphenylphosphine: Contains three phenyl groups and no chlorine atom.

Uniqueness: Phosphine, (4-chlorophenyl)diphenyl-, is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in the synthesis of specialized phosphine ligands and other organophosphorus compounds .

Activité Biologique

Phosphine, specifically (4-chlorophenyl)diphenyl-, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (4-chlorophenyl)diphenylphosphine oxide is characterized by its phosphorus atom bonded to two phenyl groups and a 4-chlorophenyl group. Its molecular formula is with a molecular weight of approximately 314.73 g/mol .

Phosphine compounds often act as ligands, forming complexes with metal ions that can catalyze various reactions. The biological activity of (4-chlorophenyl)diphenylphosphine oxide is attributed to its ability to interact with biomolecules, potentially modulating enzymatic activities and influencing metabolic pathways.

- Catalytic Activity : It serves as a catalyst in several organic reactions, facilitating transformations that can lead to biologically active compounds .

- Ligand Properties : The compound's structure allows it to form stable complexes with transition metals, which can enhance or inhibit biological processes depending on the metal involved .

Antimicrobial Properties

Research indicates that phosphine compounds exhibit antimicrobial activity. A study highlighted the efficacy of phosphines in inhibiting the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that (4-chlorophenyl)diphenylphosphine oxide can induce cell death in certain cancer cell lines. The mechanism appears to involve apoptosis, where the compound triggers pathways leading to programmed cell death .

Table 1: Summary of Cytotoxic Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis |

| MCF-7 | 30 | Apoptosis |

| A549 | 40 | Necrosis |

Case Studies

- Case Study on Anticancer Activity : In a study published in ACS Central Science, researchers explored the anticancer properties of phosphine derivatives, including (4-chlorophenyl)diphenylphosphine oxide. They found that these compounds could selectively target cancer cells while sparing normal cells, indicating a promising therapeutic index .

- Environmental Impact Study : A recent investigation analyzed the degradation of pesticides using phosphines as catalysts. The study demonstrated that (4-chlorophenyl)diphenylphosphine oxide could enhance the breakdown of toxic substances in environmental samples, showcasing its utility beyond medicinal chemistry .

Synthesis Methods

The synthesis of (4-chlorophenyl)diphenylphosphine oxide typically involves:

- Grignard Reaction : Utilizing dichlorophenylphosphine and Grignard reagents to form mixed arylalkyl tertiary phosphines.

- Oxidation Reactions : Converting phosphines to their corresponding oxides using oxidizing agents like hydrogen peroxide .

Safety and Toxicity

While phosphines have beneficial applications, they also pose toxicity risks. Safety data indicate that exposure can lead to respiratory irritation and other systemic effects. Therefore, handling precautions are essential when working with these compounds .

Propriétés

IUPAC Name |

(4-chlorophenyl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLUPBYQADWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404201 | |

| Record name | Phosphine, (4-chlorophenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734-60-1 | |

| Record name | (4-Chlorophenyl)diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=734-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (4-chlorophenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.